molecular formula C9H11NO4S2 B8654724 4-Ethenyl-N-(methanesulfonyl)benzene-1-sulfonamide CAS No. 94728-95-7

4-Ethenyl-N-(methanesulfonyl)benzene-1-sulfonamide

Cat. No. B8654724
CAS RN: 94728-95-7
M. Wt: 261.3 g/mol
InChI Key: WLKYFHHUKIDYLG-UHFFFAOYSA-N
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Patent
US04510324

Procedure details

The N-mesyl-4-(2-chloroethyl)-benzenesulfonamide intermediate was then reacted with sodium hydroxide and water as in Example I to yield 0.28 mols of the N-mesyl-4-vinylbenzenesulfonamide.
Name
N-mesyl-4-(2-chloroethyl)-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([NH:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16]Cl)=[CH:11][CH:10]=1)(=[O:8])=[O:7])([CH3:4])(=[O:3])=[O:2].[OH-].[Na+]>O>[S:1]([NH:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH2:16])=[CH:11][CH:10]=1)(=[O:7])=[O:8])([CH3:4])(=[O:2])=[O:3] |f:1.2|

Inputs

Step One
Name
N-mesyl-4-(2-chloroethyl)-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)NS(=O)(=O)C1=CC=C(C=C1)CCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C)NS(=O)(=O)C1=CC=C(C=C1)C=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.28 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.